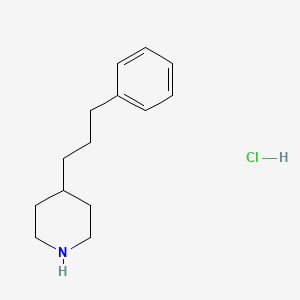

4-(3-Phenylpropyl)piperidine hydrochloride

Descripción general

Descripción

4-(3-Phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClN. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its significant role in medicinal chemistry and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylpropyl)piperidine hydrochloride typically involves the reaction of piperidine with 3-phenylpropyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in the halide, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Formation of the Hydrochloride Salt

The primary chemical reaction involving 4-(3-Phenylpropyl)piperidine hydrochloride is its synthesis via protonation of the free base . This occurs through treatment with hydrochloric acid gas (HCl) in a solvent such as ethanol or methanol. The reaction is straightforward:

Key Details :

-

Reaction Conditions : The free base is dissolved in ethanol or methanol, and HCl gas is introduced to form the hydrochloride salt. The product precipitates and is purified by recrystallization .

-

Physical Properties : The hydrochloride salt exhibits a melting point of 192–193°C in related compounds, though specific values for this derivative are not explicitly provided in the cited sources .

Esterification of Hydroxyl Groups (Related Compounds)

In analogous compounds, hydroxyl groups (e.g., in piperidinol derivatives) react with acetic or propionic anhydride to form esters. This is exemplified in the synthesis of 1-(3-phenyl-3-acetoxypropyl)-4-phenyl-4-acetoxypiperidine hydrochloride :

-

Acetylation :

-

Reagents : Acetic anhydride, pyridine.

-

Conditions : Reflux for 1 hour.

-

Product : Acetoxy ester derivatives.

-

-

Propionylation :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Acetoxy ester derivatives |

| Propionylation | Propionic anhydride, pyridine | Propionoxy ester derivatives |

Stability and Potential Reactions

The hydrochloride salt is stable under standard conditions but may participate in reactions under specific scenarios:

-

Deprotonation : Under alkaline conditions, the hydrochloride can release the free base, which may act as a nucleophile in subsequent reactions (e.g., alkylation or acylation).

-

Reduction : While not directly observed in the cited sources, related piperidine derivatives undergo reductions (e.g., with LiAlH₄) to form secondary amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(3-Phenylpropyl)piperidine hydrochloride is primarily recognized as an intermediate in the synthesis of several pharmaceuticals, especially analgesics and antidepressants. Its structural characteristics facilitate the modification of drug compounds to enhance their therapeutic efficacy and minimize side effects.

Key Findings:

- The compound exhibits potent analgesic properties, significantly more effective than traditional analgesics like meperidine hydrochloride .

- It has been involved in the development of non-imidazole histamine H3 receptor antagonists, which have therapeutic implications for conditions such as narcolepsy .

Neuroscience Research

In neuroscience, this compound plays a crucial role in studying neurotransmitter systems. Its ability to interact with various receptors allows researchers to investigate the underlying mechanisms of mood regulation and behavioral responses.

Research Highlights:

- The compound has been utilized to explore the effects on neurotransmitter dynamics, contributing to a deeper understanding of brain functions .

- It aids in the assessment of drug impacts on mood and behavior by providing a model for testing new therapeutic agents targeting central nervous system disorders .

Organic Synthesis

This compound is valuable in organic chemistry for constructing complex molecular architectures. Its versatility makes it a preferred choice among chemists for synthesizing novel compounds.

Applications in Synthesis:

- It serves as a building block for creating derivatives with varied biological activities, allowing chemists to explore new avenues in drug discovery .

- The compound's unique structure enables modifications that lead to enhanced pharmacological profiles in synthesized drugs .

Drug Design

The structural features of this compound support its application in drug design. Researchers leverage its properties to develop new drugs tailored for specific medical needs.

Design Insights:

- Modifications of this compound have led to the discovery of new molecules with improved efficacy against various diseases, including chronic pain and psychiatric disorders .

- Its role as an intermediate facilitates the exploration of structure-activity relationships (SAR), essential for optimizing drug candidates .

Material Science

Beyond its pharmaceutical applications, this compound finds utility in material science. It can be incorporated into polymer formulations to enhance material properties.

Material Enhancements:

- The addition of this compound into polymers improves their elasticity and strength, making it beneficial for advanced material applications .

- Its chemical stability and compatibility with other materials make it a suitable candidate for developing high-performance composites .

Case Studies and Research Findings

Several studies highlight the pharmacological potential and applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-(3-Phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparación Con Compuestos Similares

4-(3-Phenylpropyl)piperidine hydrochloride can be compared with other similar compounds, such as:

Piperidine: The parent compound, which lacks the phenylpropyl group.

4-Phenylpiperidine: A derivative with a phenyl group directly attached to the piperidine ring.

3-Phenylpropylamine: A compound with a similar phenylpropyl group but lacking the piperidine ring.

Uniqueness: The presence of both the piperidine ring and the phenylpropyl group in this compound imparts unique structural and functional properties, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

4-(3-Phenylpropyl)piperidine hydrochloride is a chemical compound characterized by its piperidine ring substituted with a 3-phenylpropyl group. This unique structure contributes to its biological activity, particularly in relation to neurotransmitter systems. The compound is primarily studied for its potential effects on the central nervous system (CNS), specifically regarding dopaminergic and serotonergic pathways, which are crucial for various neurological functions.

- Molecular Formula: C₁₄H₂₂ClN

- Molecular Weight: Approximately 239.784 g/mol

- Solubility: The hydrochloride salt form enhances solubility in water, facilitating its use in research and potential therapeutic applications.

The biological activity of this compound is linked to its interactions with various neurotransmitter receptors. Notably, it has shown potential as a modulator of:

- Dopamine Transporters (DAT): The compound exhibits binding affinity towards DAT, suggesting implications in the treatment of disorders related to dopamine dysregulation, such as Parkinson's disease and addiction .

- Serotonin Transporters (SERT): Similar interactions have been noted with SERT, indicating possible antidepressant properties or effects on mood regulation .

Biological Activity Overview

Research indicates that this compound may influence several biological processes:

Case Studies and Research Findings

-

Dopamine Transporter Binding Study:

A study evaluated various analogs of piperidine compounds for their binding at the dopamine transporter. Results indicated that certain modifications to the piperidine structure enhanced binding affinity, with this compound being one of the more potent analogs tested . -

Serotonin Receptor Interaction:

Another study assessed the interaction of piperidine derivatives with serotonin receptors. The findings suggested that this compound could exhibit selective inhibition of serotonin uptake, which may contribute to its antidepressant-like effects . -

Neuroprotective Potential:

Research exploring neuroprotective agents identified this compound as a candidate due to its ability to modulate neuroinflammatory responses in cellular models, indicating its potential utility in treating neurodegenerative conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant variations that can affect its biological activity. The following table summarizes findings from SAR studies:

| Analog | Modification | Binding Affinity (IC50) |

|---|---|---|

| Original Compound | - | IC50 = X μM (specific value needed) |

| Fluoro-substituted Analog | Addition of fluorine | IC50 = Y μM |

| Hydroxyl-substituted Analog | Addition of hydroxyl group | IC50 = Z μM |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Propiedades

IUPAC Name |

4-(3-phenylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYWENFVDLKMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226909 | |

| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76000-08-3 | |

| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076000083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.